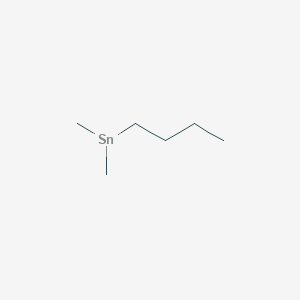
Dimethylbutyltin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethylbutyltin is an organotin compound characterized by the presence of two methyl groups and one butyl group attached to a tin atom Organotin compounds are known for their diverse applications in various fields, including catalysis, agriculture, and materials science
准备方法
Synthetic Routes and Reaction Conditions
Dimethylbutyltin can be synthesized through several methods, including the reaction of butyltin trichloride with methylmagnesium bromide or methyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate. The general reaction scheme is as follows:
Butyltin trichloride+2Methylmagnesium bromide→this compound+2Magnesium chloride
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include purification steps such as distillation or recrystallization to remove impurities and obtain a high-purity product.
化学反应分析
Types of Reactions
Dimethylbutyltin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form organotin oxides.
Reduction: It can be reduced to lower oxidation states of tin.
Substitution: The methyl or butyl groups can be substituted with other organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or Grignard reagents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of organotin compounds with different organic groups.
科学研究应用
Dimethylbutyltin has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and cross-coupling reactions.
Biology: Research has explored its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Studies are investigating its use in drug delivery systems and as a potential anticancer agent.
Industry: this compound is used in the production of heat-stabilized plastics and as a stabilizer in PVC manufacturing.
作用机制
The mechanism by which dimethylbutyltin exerts its effects varies depending on the application:
Catalysis: In catalytic reactions, this compound acts as a Lewis acid, facilitating the formation of reactive intermediates.
Antimicrobial Activity: It disrupts microbial cell membranes, leading to cell lysis and death.
Drug Delivery: It can form complexes with drugs, enhancing their solubility and bioavailability.
相似化合物的比较
Similar Compounds
- Dimethyltin dichloride
- Butyltin trichloride
- Trimethyltin chloride
Uniqueness
Dimethylbutyltin is unique due to its specific combination of methyl and butyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications.
属性
分子式 |
C6H15Sn |
|---|---|
分子量 |
205.89 g/mol |
InChI |
InChI=1S/C4H9.2CH3.Sn/c1-3-4-2;;;/h1,3-4H2,2H3;2*1H3; |
InChI 键 |
JDGIIPUXQCHJKH-UHFFFAOYSA-N |
规范 SMILES |
CCCC[Sn](C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


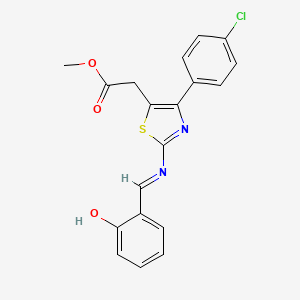


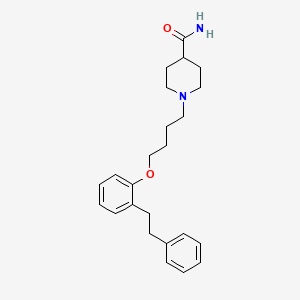
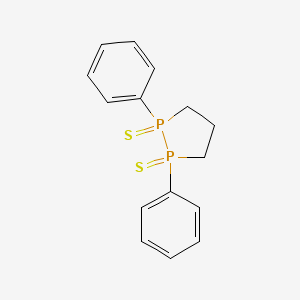
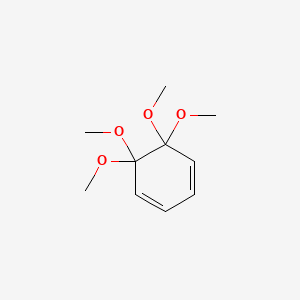
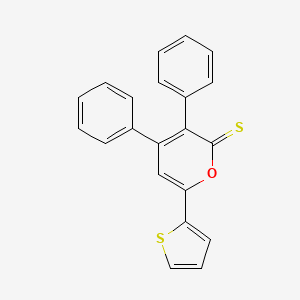

![N-[(Diethylcarbamothioyl)sulfanyl]benzamide](/img/structure/B14475653.png)
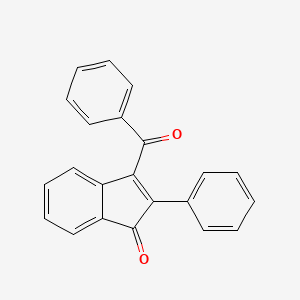
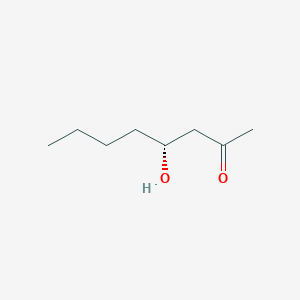

![3,4,6-Trimethyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one](/img/structure/B14475675.png)

